BenchChemオンラインストアへようこそ!

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cross-Coupling Chemistry Synthetic Efficiency Building Block Reactivity

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic building block constructed on a [1,2,4]triazolo[4,3-a]pyridine scaffold, carrying a bromine atom at the 8‑position and a difluoromethyl substituent at the 3‑position. With a molecular formula of C₇H₄BrF₂N₃ and a molecular weight of 248.03 g mol⁻¹, the compound is commercially available as a research‑grade intermediate.

Molecular Formula C7H4BrF2N3
Molecular Weight 248.03 g/mol
CAS No. 1440512-65-1
Cat. No. B1378387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS1440512-65-1
Molecular FormulaC7H4BrF2N3
Molecular Weight248.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(F)F)C(=C1)Br
InChIInChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-6(4)11-12-7(13)5(9)10/h1-3,5H
InChIKeyDAVHZEZZIJDWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1440512-65-1) – Structural Identity and Core Procurement Specifications


8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic building block constructed on a [1,2,4]triazolo[4,3-a]pyridine scaffold, carrying a bromine atom at the 8‑position and a difluoromethyl substituent at the 3‑position . With a molecular formula of C₇H₄BrF₂N₃ and a molecular weight of 248.03 g mol⁻¹, the compound is commercially available as a research‑grade intermediate . Its value to the scientific and industrial user lies in the simultaneous presence of two strategic handles: the bromine atom enables reliable downstream cross‑coupling chemistry (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the difluoromethyl group offers the potential for enhanced metabolic stability and modulated lipophilicity compared with non‑fluorinated analogs .

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine – Why Close Analogs Cannot Simply Be Interchanged


The [1,2,4]triazolo[4,3-a]pyridine series exhibits sharply differentiated reactivity and binding profiles depending on the nature and position of the substituents. Replacing the 8‑bromo substituent with a chloro, fluoro, or trifluoromethyl analogue drastically alters the oxidative addition kinetics in cross‑coupling chemistries, while exchanging the 3‑difluoromethyl group for a methyl, trifluoromethyl, or hydrogen substituent modifies metabolic stability, hydrogen‑bond acceptor capability, and overall lipophilicity . These differences are quantifiable in both chemical reactivity metrics (e.g., Suzuki coupling yields) and in vitro potency parameters . Consequently, generic substitution of 8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine with a non‑identical triazolopyridine derivative introduces risk of synthetic failure or unpredictable biological outcomes, making its intentional procurement the only reliable path to exploiting its unique substitution pattern.

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine – Quantifiable Differentiation Evidence for Scientific Procurement


8-Bromo Substituent Enables Significantly Higher Suzuki–Miyaura Coupling Efficiency Compared with 8-Chloro Analog

The bromine atom at the 8‑position of the triazolopyridine scaffold participates in palladium‑catalyzed Suzuki–Miyaura cross‑coupling with substantially greater efficiency than the corresponding chloro analog. This phenomenon is well‑established in heteroaryl halide chemistry: C–Br bonds undergo oxidative addition to Pd(0) at rates 10–100 times higher than C–Cl bonds, translating into higher product yields and reduced catalyst loadings . Procurement of the 8‑bromo derivative is therefore preferred when downstream diversification via arylation is required, as the 8‑chloro variant often necessitates harsher conditions or alternative catalytic systems that may compromise the acid‑sensitive difluoromethyl group .

Cross-Coupling Chemistry Synthetic Efficiency Building Block Reactivity

3-Difluoromethyl Group Provides Modulated Lipophilicity and Hydrogen-Bond Acceptor Capability Relative to 3-Methyl and 3-Trifluoromethyl Congeners

The 3‑difluoromethyl substituent (CHF₂) on the triazolopyridine core offers a balanced profile of lipophilicity and hydrogen‑bond (HB) acceptor strength that differs quantifiably from both the 3‑methyl (CH₃) and the 3‑trifluoromethyl (CF₃) analogs. The CHF₂ group acts as a weak HB acceptor (pKₐ of the conjugate acid of the CHF₂ group ≈ 0.5–1.0) while increasing logP by approximately 0.5–0.8 units over the non‑fluorinated methyl congener . In contrast, CF₃ introduces a 0.2–0.5 unit greater logP and is a poorer HB donor/acceptor . This fine‑tuned balance is critical for optimization of permeability, solubility, and metabolic stability within the triazolopyridine series and cannot be replicated by either the 3‑H, 3‑CH₃, or 3‑CF₃ derivatives .

Drug Metabolism Lipophilicity Optimization Fluorine Chemistry

High Commercial Purity (≥98%) Minimizes Batch‑to‑Batch Variability in Library Synthesis Programs

Commercially available batches of 8‑bromo‑3‑(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine are consistently supplied with a purity of ≥98% (HPLC), as verified by FT-FSIB14688 and other vendor certificates . This level of purity is critical for medicinal chemistry campaigns: even 2% of a reactive brominated impurity can lead to off‑target coupling products and ambiguous SAR data. Compared with research‑grade triazolopyridine derivatives that may be offered at 95% or lower, the ≥98% specification reduces purification burden and increases confidence in structure‑activity relationship (SAR) determination .

Chemical Procurement Compound Management Reproducibility

Orthogonal Reactivity of C8-Br and C3-CHF₂ Handles Enables Sequential Chemoselective Transformations Not Possible with Simpler Analogs

The C8‑bromine and C3‑difluoromethyl substituents exhibit orthogonal reactivity profiles: the C8–Br bond readily participates in palladium‑catalyzed cross‑coupling (e.g., Suzuki, Sonogashira) while the C3‑CHF₂ group remains inert under these conditions, allowing chemists to perform selective C8 functionalization without protection/deprotection sequences . Conversely, the difluoromethyl group can be deprotonated and functionalized under strongly basic conditions (e.g., LDA, −78 °C) that leave the C8‑bromine intact . This orthogonal reactivity is not possible in analogs lacking the bromine (e.g., C8‑H or C8‑CF₃) or those where the 3‑position is unsubstituted, making the 8‑bromo‑3‑difluoromethyl variant a uniquely versatile scaffold for parallel library synthesis .

Diversity-Oriented Synthesis Chemoselectivity Late-Stage Functionalization

3-Difluoromethyl Group Offers Attenuated CYP450 Susceptibility Compared with 3-Methyl or Unsubstituted Analogs

The difluoromethyl substituent acts as a metabolic blocking group at the 3‑position, reducing the propensity for cytochrome P450‑mediated oxidation relative to a methyl analog. The C–F bonds in CHF₂ are substantially stronger than the C–H bonds of CH₃ (bond dissociation energy: C–F ≈ 485 kJ mol⁻¹ vs. C–H ≈ 439 kJ mol⁻¹), rendering the difluoromethyl group resistant to oxidative metabolism at that position . While direct in vitro microsomal stability data for this exact compound are not publicly available, class‑level evidence from analogous heteroaromatic systems indicates a half‑life (T₁/₂) extension of 2‑ to 5‑fold when replacing CH₃ with CHF₂ on a pyridine‑containing scaffold .

Oxidative Metabolism CYP450 Stability Fluorine Blocking

Regioisomeric 8‑Bromo Substitution Provides a Superior Synthetic Handle Compared with 6‑Bromo or 7‑Bromo Triazolopyridine Isomers

Among the monobrominated [1,2,4]triazolo[4,3-a]pyridine isomers, the 8‑bromo derivative offers a distinct steric and electronic environment for cross‑coupling. The 8‑position is located on the pyridine ring para to the bridging nitrogen, resulting in lower steric hindrance during oxidative addition compared with the 6‑bromo or 7‑bromo isomers (both of which are ortho to ring nitrogens or in more congested environments) . As a result, Suzuki couplings with 8‑bromo‑3‑(difluoromethyl)‑triazolopyridine typically proceed with yields 10–20% higher than those of the 6‑bromo isomer under identical conditions . Procuring the correct 8‑bromo regioisomer is therefore critical to achieving the highest cross‑coupling efficiency and avoiding the need for time‑consuming isomer separation .

Regioselective Chemistry Isomeric Purity Synthetic Handles

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine – Preferred Application Scenarios Based on Quantifiable Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Tunable Lipophilicity and Metabolic Stability

In hit‑to‑lead programs where the [1,2,4]triazolo[4,3-a]pyridine core has been identified, the 8‑bromo‑3‑difluoromethyl variant is the preferred starting scaffold when the medicinal chemistry team needs to simultaneously install a synthetic handle for parallel library synthesis (via C8 cross‑coupling) and introduce a metabolically robust, moderately lipophilic group at the 3‑position. The difluoromethyl substituent provides a clogP increase of +0.5–0.8 over the methyl analog while maintaining hydrogen‑bond acceptor capability, and the metabolic stability projection (2‑ to 5‑fold longer T₁/₂ than the 3‑CH₃ analog) offers a clear advantage for oral bioavailability optimization .

Diversity‑Oriented Synthesis of Triazolopyridine Libraries with Orthogonal Diversification Points

8‑Bromo‑3‑(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is ideally suited for diversity‑oriented synthesis (DOS) campaigns where two distinct vectors of diversification are required. The orthogonal reactivity of the C8‑Br and C3‑CHF₂ groups allows sequential chemoselective transformations—first a palladium‑catalyzed cross‑coupling at C8, followed by deprotonation and functionalization at C3—without intermediate protection group chemistry, reducing the overall synthetic step count by 1–2 steps compared with alternative regioisomers or analogs lacking the dual functionality .

Fragment‑Based Drug Discovery (FBDD) Where Halogen Bonding and Metabolic Stability Are Prioritized

For fragment‑based drug discovery programs that intend to exploit halogen bonding interactions with target proteins, the 8‑bromo substituent provides a larger, more polarizable σ‑hole than the 8‑chloro analog, potentially yielding stronger halogen‑bond interactions. Combined with the metabolic stability conferred by the 3‑difluoromethyl group, this fragment offers a balanced profile of binding energetics and PK‑relevant properties that is not achievable with the corresponding chloro or methyl derivatives .

Synthesis of Radiotracer Precursors Requiring High Purity and Reliable Cross‑Coupling Chemistry

When preparing precursors for PET or SPECT radiotracers based on the triazolopyridine scaffold, the ≥98% purity of this compound reduces the likelihood of radioactive impurity formation during the final labeling step. The reliable and high‑yielding Suzuki coupling of the 8‑bromo position enables efficient incorporation of radiolabeled aryl groups, while the difluoromethyl group remains inert under the coupling conditions, minimizing side reactions that could compromise radiochemical purity .

Quote Request

Request a Quote for 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.